5-Decen-1-ol, (5Z)-
Overview
Description
5-Decen-1-ol, (5Z)-, also known as Z-5-Decen-1-ol, is a chemical compound with the formula C10H20O . It has a molecular weight of 156.2652 . This compound is also available as a 2d Mol file or as a computed 3d SD file .
Molecular Structure Analysis
The molecular structure of 5-Decen-1-ol, (5Z)- consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Chemical Space of DNA-Encoded Libraries
DNA-encoded chemical libraries (DECLs) have gained attention as a discovery tool in drug development. Such libraries can complement conventional drug discovery methods. This review evaluates DECL-derived structures, identifying trends related to library design parameters and emphasizing the combinatorial nature of these libraries. It illustrates the capability of DECL technology to produce hits suitable for lead development, offering guidelines for DECL design (R. Franzini & Cassie Randolph, 2016).
Gas Chromatography for Flavor Characterization
The study focuses on 1-Octen-3-ol, an eight-carbon atom alcohol responsible for the typical aroma of edible mushrooms. It highlights the historical presence of 1-Octen-3-ol in various plants and its significant concentration in Melittis melissophyllum, showcasing the use of gas chromatography to characterize the plant’s mushroom-like flavor. This plant is identified as a potential source for economically interesting natural flavors (F. Maggi, F. Papa, & S. Vittori, 2012).
Strategies to Enhance Catalytic Performance of ZSM-5 Zeolite
This review discusses methods to enhance the catalytic performance of ZSM-5 zeolite in hydrocarbon cracking. It covers approaches such as special morphology synthesis, hierarchical zeolite development, and acid properties optimization. These strategies aim to improve diffusion efficiency, accessibility of acid sites, and ultimately, catalytic activity and light alkene selectivity (Yajun Ji, Honghui Yang, & Wei Yan, 2017).
Recent Trends in Nucleotide Synthesis
Focusing on the synthesis of nucleotides and their derivatives, this review outlines synthetic approaches for preparing nucleotides, including cyclic nucleotides and sugar nucleotides. It addresses the challenge of developing universal methodologies compatible with a wide variety of nucleoside analogues, highlighting the importance of chemical synthesis in addition to enzymatic methods (B. Roy, Anaïs Depaix, C. Périgaud, & S. Peyrottes, 2016).
properties
IUPAC Name |
(Z)-dec-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQHXVMNVEVEB-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885965 | |
Record name | 5-Decen-1-ol, (5Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Decen-1-ol, (5Z)- | |
CAS RN |
51652-47-2 | |
Record name | (5Z)-5-Decen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51652-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decen-1-ol, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Decen-1-ol, (5Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Decen-1-ol, (5Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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